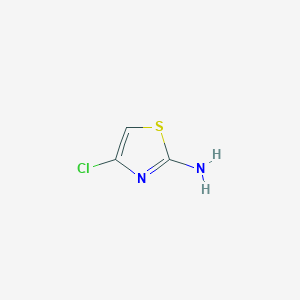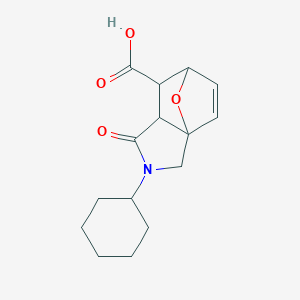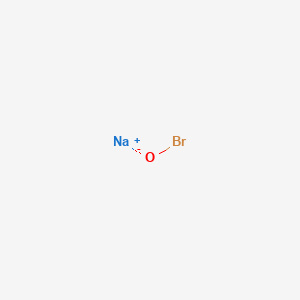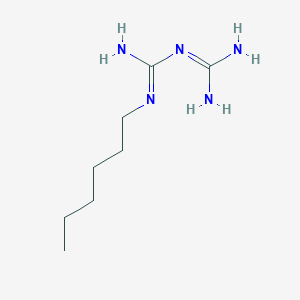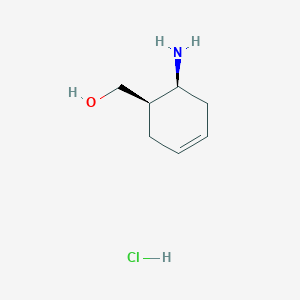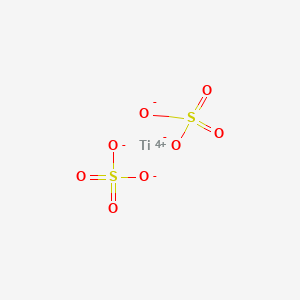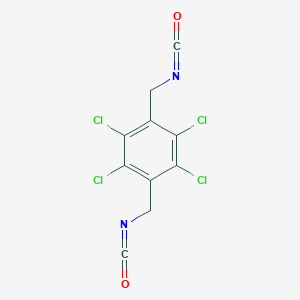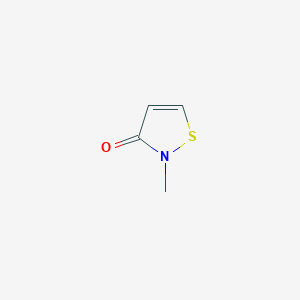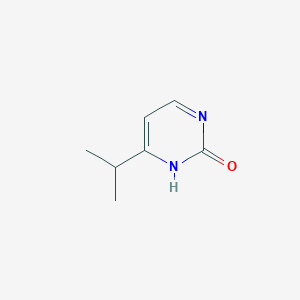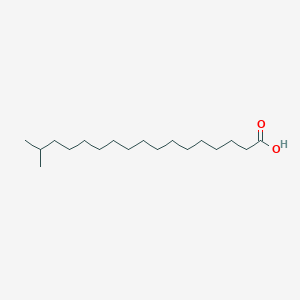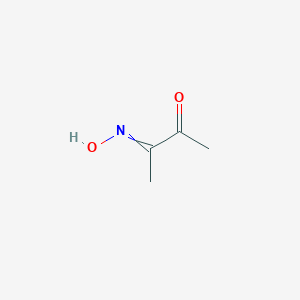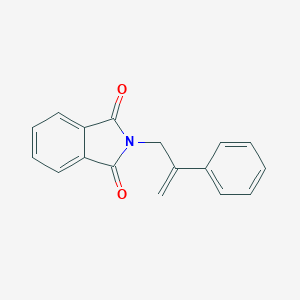
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-, also known as Chalconeimide, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- can induce changes in the levels of various biochemical markers, including reactive oxygen species, glutathione, and caspase-3. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at relatively low concentrations, making it a potentially cost-effective candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-. One potential avenue of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further study is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound using more sustainable and environmentally friendly methods is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
16307-59-8 |
|---|---|
Produktname |
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- |
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-(2-phenylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2 |
InChI-Schlüssel |
CDWLDGLHJIIQER-UHFFFAOYSA-N |
SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Kanonische SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


